molecular formula C16H14F2N2 B14321770 (E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] CAS No. 109886-98-8

(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]

Cat. No.: B14321770
CAS No.: 109886-98-8
M. Wt: 272.29 g/mol
InChI Key: RQCOWPPKEUPCKJ-UHFFFAOYSA-N
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Description

(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] is an organic compound characterized by the presence of two imine groups (C=N) connected via an ethane-1,2-diyl linker and substituted with 2-fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] typically involves the condensation reaction between ethane-1,2-diamine and 2-fluorobenzaldehyde. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows:

C2H4(NH2)2+2C6H4FCHOC2H4(N=CHC6H4F)2+2H2O\text{C}_2\text{H}_4(\text{NH}_2)_2 + 2 \text{C}_6\text{H}_4\text{FCHO} \rightarrow \text{C}_2\text{H}_4(\text{N=CHC}_6\text{H}_4\text{F})_2 + 2 \text{H}_2\text{O} C2​H4​(NH2​)2​+2C6​H4​FCHO→C2​H4​(N=CHC6​H4​F)2​+2H2​O

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The imine groups in (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] can undergo oxidation to form corresponding oximes or nitriles.

    Reduction: Reduction of the imine groups can yield the corresponding amines.

    Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Corresponding diamines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for catalysis and materials science.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The imine groups and fluorophenyl moieties are of interest for designing new drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] largely depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal centers through the nitrogen atoms of the imine groups. In medicinal chemistry, its mechanism may involve interaction with specific biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions facilitated by the fluorophenyl groups.

Comparison with Similar Compounds

Similar Compounds

    (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-phenylmethanimine]: Similar structure but lacks the fluorine substituent.

    (E,E)-N,N’-(Propane-1,3-diyl)bis[1-(2-fluorophenyl)methanimine]: Similar but with a propane linker instead of ethane.

    (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-fluorophenyl)methanimine]: Similar but with fluorine at the para position.

Uniqueness

The presence of the 2-fluorophenyl groups in (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] imparts unique electronic properties, enhancing its reactivity and potential interactions in both chemical and biological systems. The ortho-fluorine substituent can influence the compound’s steric and electronic environment, making it distinct from its analogs.

Properties

CAS No.

109886-98-8

Molecular Formula

C16H14F2N2

Molecular Weight

272.29 g/mol

IUPAC Name

1-(2-fluorophenyl)-N-[2-[(2-fluorophenyl)methylideneamino]ethyl]methanimine

InChI

InChI=1S/C16H14F2N2/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18/h1-8,11-12H,9-10H2

InChI Key

RQCOWPPKEUPCKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2F)F

Origin of Product

United States

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